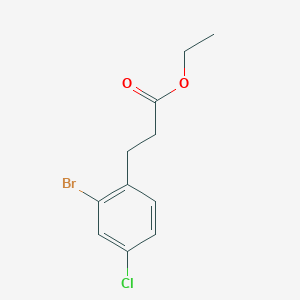

Ethyl 3-(2'-bromo-4'-chlorophenyl)propionate

Overview

Description

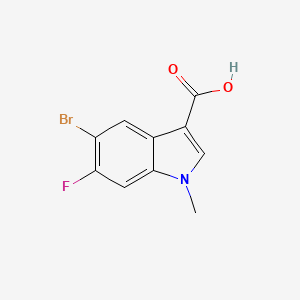

Ethyl 3-(2’-bromo-4’-chlorophenyl)propionate is an organobromine compound . It is a colorless liquid and an alkylating agent . It is prepared by the esterification of 3-bromopropionic acid . It’s an important organic intermediate that can be used in agrochemical, pharmaceutical synthesis, and dyestuff field .

Synthesis Analysis

Ethyl 3-bromopropionate is prepared by the esterification of 3-bromopropionic acid . Alternatively, it can be prepared by hydrobromination of ethyl acrylate, a reaction that proceeds in an anti-Markovnikov sense .Molecular Structure Analysis

The molecular formula of Ethyl 3-(2’-bromo-4’-chlorophenyl)propionate is C11H12BrClO2 . The average mass is 291.569 Da and the monoisotopic mass is 289.970917 Da .Chemical Reactions Analysis

Ethyl 3-bromopropionate is an alkylating agent . It can be used in the Reformatsky reaction, wherein it reacts with zinc to form a zinc enolate . The resulting BrZnCH2CO2Et condenses with carbonyl compounds to give a β-hydroxy-esters .Physical And Chemical Properties Analysis

Ethyl 3-bromopropionate is a colorless liquid . It has a density of 1.4409 g/cm3 . The boiling point is 135–136 °C (275–277 °F; 408–409 K) at 50 mmHg .Scientific Research Applications

Environmental Impact of Chlorophenols

Chlorophenols and Aquatic Environments

A study assessed the impact of chlorophenols, including 2-chlorophenol, 3-chlorophenol, 4-chlorophenol, and 2,4-dichlorophenol, on the aquatic environment. These compounds exhibit moderate toxic effects on mammalian and aquatic life, with considerable toxicity to fish upon long-term exposure. The persistence of these chlorophenols in the environment varies, becoming moderate to high depending on environmental conditions. Their bioaccumulation is expected to be low, yet they have a strong organoleptic effect, affecting water quality and aquatic life (Krijgsheld & Gen, 1986).

Applications in Material Science

Electrochemical Surface Finishing and Energy Storage

Research into the electrochemical technology using Lewis acidic haloaluminate room-temperature ionic liquids, such as AlCl3–1-ethyl-3-methylimidazolium chloride, showcases the evolving applications of complex organic compounds in electroplating and energy storage. This review highlights the progress in electrochemical applications facilitated by these ionic liquids, indicating the potential for similar organic compounds in innovative technological applications (Tsuda, Stafford, & Hussey, 2017).

Thermoelectric Materials

Organic Thermoelectric Materials

The study on poly(3,4-ethylenedioxythiophene) (PEDOT) as promising organic thermoelectric materials underlines the significant progress in the thermoelectric properties of organic compounds. PEDOT-based materials have shown to easily achieve a ZT of 10−1, demonstrating the potential of organic materials in thermoelectric applications. This mini-review suggests that, with advancements in material processing, PEDOT and possibly related organic compounds could see increased utility in niche and military applications due to their advantageous attributes such as weight, size, and flexibility (Yue & Xu, 2012).

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that it is an organobromine compound and an alkylating agent . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the double helix from linking as they should. This causes breakage of the DNA strands, inhibiting DNA replication and RNA transcription .

properties

IUPAC Name |

ethyl 3-(2-bromo-4-chlorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrClO2/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3,5,7H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHZVJZZQVQKHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1449511.png)

![3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1449519.png)

![N'-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1449526.png)